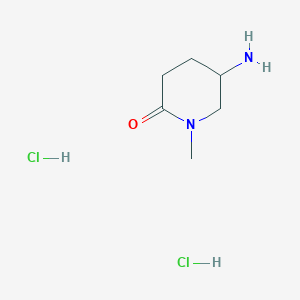

5-Amino-1-methylpiperidin-2-one dihydrochloride

Description

5-Amino-1-methylpiperidin-2-one dihydrochloride (CAS: 2940879-55-8) is a piperidine derivative with the molecular formula C₆H₁₄Cl₂N₂O and a molecular weight of 201.09 g/mol. It exists as a dihydrochloride salt, enhancing its water solubility and stability under storage conditions of 2–8°C in an inert atmosphere . The compound is classified with the hazard statements H315 (causes skin irritation) and H319 (causes serious eye irritation), necessitating precautions during handling .

Properties

IUPAC Name |

5-amino-1-methylpiperidin-2-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.2ClH/c1-8-4-5(7)2-3-6(8)9;;/h5H,2-4,7H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEKSLRDYWGDCMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CCC1=O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material and Functional Group Introduction

Starting Material: Piperidin-2-one is commonly used as the initial substrate due to its piperidine ring with a ketone functional group at the 2-position, which facilitates further functionalization.

Amino Group Introduction: The amino group at the 5-position is typically introduced via selective amination reactions or through ring functionalization strategies. This may involve protection-deprotection steps and regioselective transformations to ensure substitution at the correct position.

Methylation at the 1-Position: The methyl group on the nitrogen at the 1-position is introduced via N-methylation, often through reductive amination or transfer hydrogenation methods using formaldehyde and catalytic hydrogenation.

Transfer Hydrogenation for N-Methylation

A well-documented method for preparing 1-methylpiperidine derivatives involves transfer hydrogenation, which avoids the use of gaseous hydrogen:

Reaction Conditions: Piperidine-4-carboxylic acid or related intermediates are reacted with formaldehyde under transfer hydrogenation conditions.

Catalysts: Palladium on charcoal or platinum catalysts are employed.

Solvents and Additives: Water and acids such as formic acid facilitate the reaction.

Temperature: The reaction mixture is heated from ambient temperature to approximately 90–95°C.

Outcome: This yields 1-methylpiperidine-4-carboxylic acid, which can be further converted to the hydrochloride salt by treatment with hydrochloric acid (1.5 equivalents).

Conversion to Hydrochloride Salt

The free base form of 5-amino-1-methylpiperidin-2-one is converted to its dihydrochloride salt by reaction with hydrochloric acid, improving solubility and stability.

The dihydrochloride salt formation typically involves adding 2 equivalents of HCl in an appropriate solvent under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-methylpiperidin-2-one dihydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution Reagents: Halogenating agents or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: May yield oxo derivatives.

Reduction: Can produce various amine derivatives.

Substitution: Results in the formation of substituted piperidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

5-Amino-1-methylpiperidin-2-one dihydrochloride has the molecular formula and a molecular weight of approximately 164.63 g/mol. The compound features a piperidine ring with an amino group and a carbonyl functional group, which are crucial for its reactivity and biological activity.

Synthesis of Pharmaceuticals

This compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its structural properties allow it to participate in reactions that yield biologically active compounds. For instance, it is utilized in the synthesis of:

- Analgesics : Modulating pain pathways.

- Antidepressants : Affecting neurotransmitter systems.

The compound's ability to undergo transformations such as acylation or alkylation makes it a versatile building block in drug development .

Research on Pain Relief

Recent studies have indicated that derivatives of 5-amino-1-methylpiperidin-2-one may have potential analgesic properties. Research suggests that these compounds can modulate pain pathways, indicating their possible use in developing new pain relief medications.

Anticancer Potential

Emerging research has highlighted the anticancer properties of this compound and its derivatives. Studies have shown that they can induce apoptosis (programmed cell death) in various cancer cell lines, suggesting a mechanism similar to that of established anticancer drugs. This property makes the compound a candidate for further investigation in cancer therapeutics.

Neuropharmacological Effects

The compound's structure allows it to interact with neurotransmitter receptors, which could lead to potential applications in treating neurological disorders. Its derivatives are being explored for their effects on serotonin and dopamine pathways, which are critical in mood regulation and cognitive functions .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Found that derivatives induce apoptosis in specific cancer cell lines. |

| Study B | Pain Modulation | Demonstrated effectiveness in modulating pain pathways, suggesting analgesic potential. |

| Study C | Neuropharmacology | Explored interactions with serotonin receptors, indicating possible antidepressant effects. |

Mechanism of Action

The mechanism of action of 5-Amino-1-methylpiperidin-2-one dihydrochloride involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzyme activity.

Receptor Interaction: Modulating receptor function.

Pathway Modulation: Affecting biochemical pathways within cells.

Comparison with Similar Compounds

Structural Isomers

- (S)-3-Amino-1-methylpiperidin-2-one Hydrochloride (CAS: 1228838-10-5): This isomer differs in the position of the amino group (3-amino vs. 5-amino). The altered substitution pattern may influence its reactivity, bioavailability, and binding affinity in biological systems. Both compounds share the hydrochloride salt form, but the dihydrochloride variant offers higher solubility due to the additional chloride ion .

- This difference is critical in formulations requiring precise ionic strength .

Salt Form Comparisons

- Trientine Dihydrochloride (CAS: 38260-01-8):

A copper-chelating agent used to treat Wilson’s disease, trientine dihydrochloride shares the dihydrochloride salt form but features a linear tetraamine structure instead of a cyclic piperidine backbone. Its therapeutic efficacy hinges on its ability to form stable metal complexes, a property less relevant to the target compound .

Functional and Industrial Comparisons

Biogenic Amine Salts

- Putrescine Dihydrochloride (CAS: 333-93-7) and Cadaverine Dihydrochloride (CAS: 1476-39-7): These aliphatic diamine dihydrochlorides are used as biogenic amine standards in food safety testing .

Hazardous Dihydrochlorides

- S-(2-(Dimethylamino)ethyl) Isothiourinium Dihydrochloride (CAS: 16111-27-6): This compound is severely restricted due to its sensitizing properties, highlighting the variability in toxicity among dihydrochloride salts. The target compound’s hazards (skin/eye irritation) are comparatively moderate .

Polymerization Initiators

- Azoamidine Dihydrochlorides (e.g., 2,2’-azobis(2-methylpropionamidine) dihydrochloride):

These azo compounds are water-soluble initiators in polymer chemistry. Their azo functional groups confer radical-generating capabilities absent in the target compound, illustrating divergent industrial applications despite shared salt forms .

Data Tables

Table 1: Comparative Physicochemical Properties

Table 2: Structural and Functional Contrasts

Research Findings and Implications

- Positional Isomerism: The 5-amino substitution in the target compound may enhance hydrogen-bonding interactions compared to 3-amino isomers, influencing its binding to biological targets .

- Salt Form Impact: Dihydrochloride salts generally exhibit superior aqueous solubility over monohydrochlorides, favoring their use in drug formulation .

Biological Activity

5-Amino-1-methylpiperidin-2-one dihydrochloride, a synthetic compound with a piperidine core, has garnered interest in various fields of biological research due to its potential therapeutic applications. This article presents a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and comparative studies with similar compounds.

- Molecular Formula : C6H12Cl2N2O

- Molecular Weight : Approximately 201.09 g/mol

- Structure : The compound features a piperidin-2-one structure, which is common among biologically active molecules.

This compound is believed to exert its biological effects primarily through:

- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and modulating enzymatic activity. This mechanism positions it as a candidate for drug development targeting various disease pathways .

- Receptor Interaction : The compound's structural characteristics suggest potential interactions with neurotransmitter receptors, which could influence neurological pathways relevant to conditions such as migraines and neurodegenerative diseases .

Antiparasitic Activity

Recent studies have indicated that derivatives of piperidine compounds exhibit significant antiparasitic properties. For instance, modifications in the piperidine structure have led to enhanced efficacy against malaria parasites in animal models . The incorporation of polar functionalities has been shown to improve aqueous solubility and metabolic stability without compromising activity.

Neuropharmacological Effects

The compound's potential in treating neurological disorders is supported by its ability to interact with cholinergic systems. Similar piperidine derivatives have been effective in inhibiting acetylcholinesterase (AChE), suggesting that this compound could also possess cognitive-enhancing effects .

Case Studies

- Migraine Treatment : A study explored the efficacy of piperidine derivatives in activating 5-HT receptors, indicating that this compound could be beneficial in migraine prevention .

- Cancer Research : Research on structural analogs revealed that certain modifications led to increased cytotoxicity against cancer cell lines, suggesting that this compound may have anticancer properties through apoptosis induction mechanisms .

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 5-Amino-1-methylpiperidin-2-one | Enzyme inhibition | Binds to active sites of enzymes |

| Piperidine Derivative A | Antiparasitic | Disrupts parasite metabolism |

| Piperidine Derivative B | Neuroprotective | AChE inhibition |

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing 5-Amino-1-methylpiperidin-2-one dihydrochloride with high purity?

- Answer : Synthesis optimization should employ statistical Design of Experiments (DOE) to systematically evaluate variables (e.g., reaction temperature, solvent polarity, and stoichiometric ratios). For example, fractional factorial designs can identify critical parameters, while response surface methodology (RSM) refines optimal conditions . Additionally, predictive tools like the REAXYS database ( ) enable retro-synthetic analysis to prioritize routes with minimal side-product formation . Post-synthesis, purification via recrystallization (using solvents such as ethanol/water mixtures) or column chromatography (with silica gel and dichloromethane/methanol gradients) is advised.

Q. How can researchers validate the structural integrity of this compound?

- Answer : Use a multi-spectral approach :

- NMR : Compare experimental H and C spectra against computational predictions (e.g., density functional theory (DFT)-generated chemical shifts) to confirm backbone structure .

- HPLC-MS : Employ high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) to verify molecular weight and detect impurities (e.g., unreacted intermediates). Reference standards listed in pharmaceutical impurity databases (e.g., ) can aid in peak identification .

- XRD : Single-crystal X-ray diffraction provides definitive confirmation of stereochemistry and salt form (dihydrochloride vs. monohydrochloride) .

Q. What analytical techniques are suitable for quantifying residual solvents in this compound?

- Answer : Gas chromatography (GC) with flame ionization detection (FID) or headspace sampling is ideal for volatile solvents (e.g., dichloromethane, ethyl acetate). For polar solvents, ion chromatography or Karl Fischer titration (for water content) may be used. Method validation should follow ICH Q3C guidelines, including limit of detection (LOD) and precision tests .

Advanced Research Questions

Q. How can computational tools resolve contradictions between predicted and experimental reaction outcomes for this compound?

- Answer : Integrate quantum chemical reaction path searches (e.g., using Gaussian or ORCA software) with experimental data. For instance, if a side product is observed experimentally but not predicted computationally, revise the reaction mechanism by including solvent effects or transition-state barriers in simulations . Platforms like ICReDD () combine computational modeling with machine learning to iteratively refine predictions and experimental protocols, reducing trial-and-error cycles .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

- Answer : Implement Process Analytical Technology (PAT) for real-time monitoring of critical quality attributes (CQAs), such as pH, temperature, and intermediate concentrations. Use multivariate analysis (e.g., partial least squares regression) to correlate process parameters with product quality. highlights advancements in chemical engineering process control (RDF2050108), such as automated feedback loops to adjust conditions dynamically .

Q. How should researchers address discrepancies in biological activity data across studies?

- Answer : Conduct meta-analysis using standardized assay protocols (e.g., fixed cell lines, consistent incubation times). For in vitro studies, validate target engagement via orthogonal methods (e.g., surface plasmon resonance for binding affinity vs. enzymatic assays for functional inhibition). emphasizes structuring research questions using frameworks like PICO (Population, Intervention, Comparison, Outcome) to ensure reproducibility and reduce confounding variables .

Key Considerations for Advanced Studies

- Contradiction Analysis : When spectral data conflicts (e.g., NMR vs. XRD), perform ab initio crystal structure prediction to reconcile differences .

- Reactor Design : For continuous flow synthesis, leverage computational fluid dynamics (CFD) to model mixing efficiency and residence time distribution (, RDF2050112) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.